6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide
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Overview
Description
6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a phenyl-substituted hexa-dienylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-methylhepta-3,5-dien-2-one: This compound shares a similar hexa-dienylidene moiety but lacks the pyridine and carboxamide groups.
Indole derivatives: These compounds also feature nitrogen-containing heterocycles and have diverse biological activities.
Uniqueness
6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a carboxamide group, and a phenyl-substituted hexa-dienylidene moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O/c1-15-12-13-18(14-20-15)19(23)22-21-16(2)8-6-7-11-17-9-4-3-5-10-17/h3-14H,1-2H3,(H,22,23)/b8-6+,11-7+,21-16+ |
InChI Key |
YRJNNSGKDJFYCD-MVVDTWQCSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C(\C)/C=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=C(C)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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